
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple double bonds and aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can be achieved through several methods. One common approach involves the use of biocatalytic processes to selectively produce the desired isomer. For example, the biocatalytic preparation of similar compounds like (3E,7E)-homofarnesylic acid has been reported, which involves the use of specific enzymes to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of enzymes to produce high yields of the compound. These methods are advantageous due to their sustainability and reduced environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or hydrogen halides (e.g., HBr) under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves interactions with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in redox reactions, influencing cellular pathways and signaling mechanisms .
類似化合物との比較
Similar Compounds
(3E,7E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
(3E,7E)-1,5,5,8-Tetramethylcycloundeca-3,7-dienol: Shares the double bond configuration but differs in the presence of hydroxyl groups instead of aldehydes.
Uniqueness
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its combination of multiple aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6+,15-8+ |
InChIキー |
WRPMDTWVLJJHMV-KHOBFWCSSA-N |
異性体SMILES |
C(C/C=C(\CC/C=C(\CCC=O)/C=O)/C=O)CC=O |
正規SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


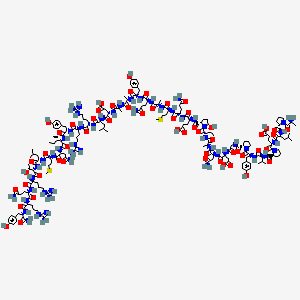
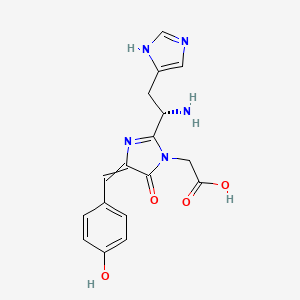
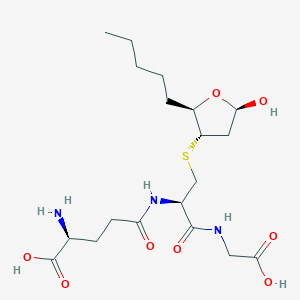
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
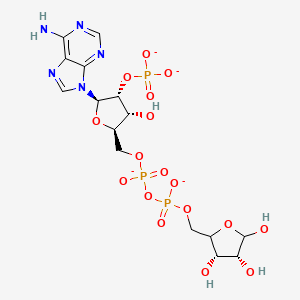
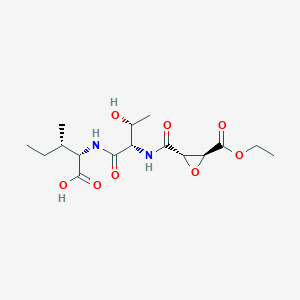


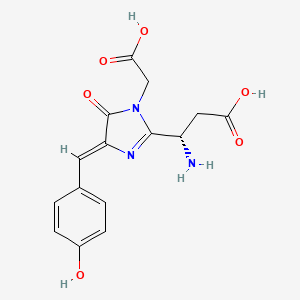
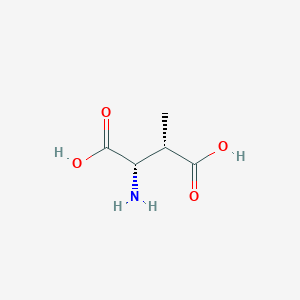
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
